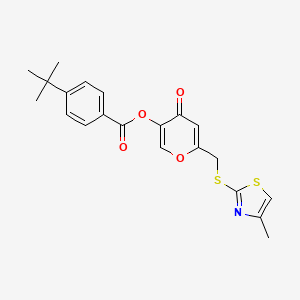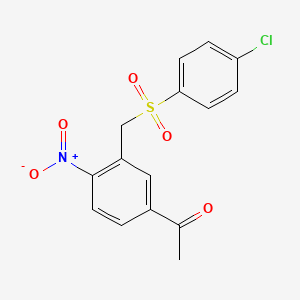
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a nitrophenyl group, a chlorophenyl group, and a sulfonyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Methanesulfonyl chloride, a related compound, is known to be highly reactive and is used as a precursor to many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its solubility could be tested in various solvents, and its melting and boiling points could be determined .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has shown the synthesis of complex molecules involving similar sulfonyl and nitrophenyl functionalities. For instance, Patel et al. (2011) detailed the synthesis of derivatives through reactions involving 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone, further reacting with 4-nitrotoluene-2-sulfonyl chloride to yield compounds with antimicrobial activity against various bacteria including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011). This suggests that derivatives of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone may possess significant antimicrobial properties.
Antioxidant, Antifungal, and Antibacterial Activities
Similarly, Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines starting from a nitrophenyl ethanone derivative. These compounds were evaluated for their antioxidant, antifungal, and antibacterial activities. Certain derivatives exhibited promising activities, such as compound 5a showing significant DPPH radical scavenging activity and compounds 5e, f demonstrating excellent antibacterial activity against Klebsiella planticola (Kumar & Vijayakumar, 2017). This research underscores the potential of nitrophenyl ethanone derivatives in developing new antimicrobial agents.
Phase Equilibrium Studies
The study of phase equilibrium involving nitrophenyl ethanone derivatives, as conducted by Li et al. (2019), provides crucial data for the separation processes of mixtures containing similar compounds. Their research focused on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, offering insights into the separation techniques that could be applicable to related compounds (Li et al., 2019).
Microwave-Assisted Synthesis
The microwave-assisted synthesis approach, as explored by Curti, Crozet, and Vanelle (2009), involving derivatives of nitrophenyl ethanone, showcases innovative methods for preparing sulfonyl-containing compounds. This method offers a more efficient pathway for the synthesis of complex molecules, potentially applicable to the synthesis of 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone derivatives (Curti, Crozet, & Vanelle, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c1-10(18)11-2-7-15(17(19)20)12(8-11)9-23(21,22)14-5-3-13(16)4-6-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLSMVLABMAFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2626658.png)

![5-allyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2626662.png)
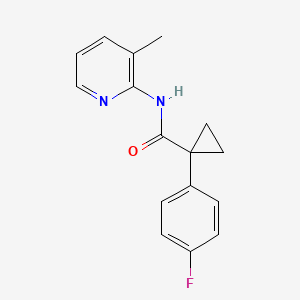

![9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626667.png)
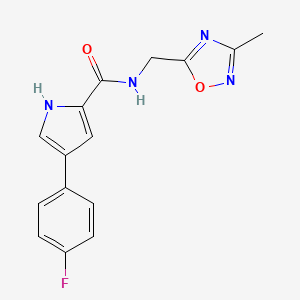
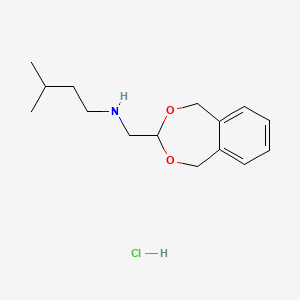
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)
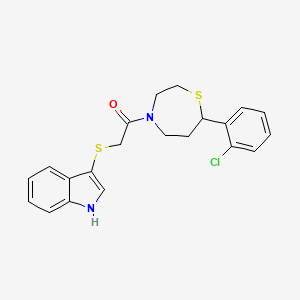
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)

